Mannuronate oligosaccharides DP2 Mannuronate oligosaccharides DP2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212675
InChI:
SMILES:
Molecular Formula: C26H45NO19
Molecular Weight:

Mannuronate oligosaccharides DP2

CAS No.:

Cat. No.: VC0212675

Molecular Formula: C26H45NO19

Molecular Weight:

* For research use only. Not for human or veterinary use.

Mannuronate oligosaccharides DP2 -

Specification

Molecular Formula C26H45NO19

Introduction

Structure and Chemical Properties

Mannuronate oligosaccharides DP2 consist of two β-D-mannuronic acid units linked via a β-1,4-glycosidic bond. Each mannuronic acid unit contains a carboxyl group at the C-6 position, which contributes to the acidic nature of these oligosaccharides. The molecular structure includes two pyranose rings with β-configuration at the anomeric carbon.

When these oligosaccharides are produced through enzymatic degradation by alginate lyases, they often contain an unsaturated bond between C4 and C5 at the non-reducing end, resulting from the β-elimination reaction. This creates what is known as unsaturated mannuronate oligosaccharides, which have distinct chemical properties compared to their saturated counterparts.

The chemical structure of mannuronate-based compounds influences their interaction with biological systems. For instance, the β-elimination mechanism of alginate lyases involves:

  • Neutralization of the carboxyl group on the substrate by a salt bridge

  • Abstraction of the proton on C5 by a general base reaction

  • Transfer of electrons from the carboxyl group to cleave the 4-O-glycosidic bond, generating a double bond between C4 and C5

In mannuronic acid residues, the C-5 proton and the C-4-bridging oxygen lie in a syn-configuration relative to each other, which is important for enzyme recognition and degradation mechanisms .

Production Methods

Enzymatic Degradation Using Alginate Lyases

The primary method for producing mannuronate oligosaccharides DP2 is through enzymatic degradation of alginate or polyM using specific alginate lyases. These enzymes depolymerize alginate through a β-elimination reaction, leading to the formation of unsaturated residues, 4-deoxy-L-erythro-hex-4-enopyranosyluronic residues (symbolized by Δ), at the nonreducing end of the products .

Various alginate lyases with different substrate specificities and product distributions have been identified and characterized. For example:

BcelPL6 from Bacteroides cellulosilyticus

BcelPL6 is a mannuronate-specific alginate lyase that initially releases unsaturated oligosaccharides of DP2-7 from alginate and polyM, which are further degraded to di- and trisaccharides . This enzyme shows low activity on polyMG and none on polyG. BcelPL6 is an endolyase that degrades oligosaccharide products with an intact reducing end .

AlyA3 Alginate Lyase

AlyA3 has been shown to degrade dimannuronate (DP2), with the formation of monosaccharide products observed within 5 minutes of incubation, although DP2 was still present after long-term incubation . This suggests that AlyA3 can recognize and act on mannuronate oligosaccharides DP2, although its efficiency may vary depending on specific conditions.

PL7 Alginate Lyases

Studies on six different PL7 alginate lyases have shown that they can generate oligomeric products ranging from DP2 to DP6, with specific product distributions depending on the enzyme structure . The length of a structural feature called "loop1" in these enzymes shows a good negative correlation with product length - alginate lyases with long loop1s (loop1 length ≥12) tend to generate trisaccharides or disaccharides, while those with short loop1s (loop1 length ≤11) tend to generate larger oligomers (DP ≥ 4) .

Table 1: Comparison of Alginate Lyases for Production of Mannuronate Oligosaccharides DP2

EnzymeSourceSubstrate SpecificityProduct RangeMode of ActionReference
BcelPL6Bacteroides cellulosilyticusM-specificDP2-7, primarily DP2 as end productEndolytic
AlyA3Not specifiedMannuronate-specificMonosaccharides from DP2-6Exolytic
PL7 alginate lyasesVariousVariesDP2-6Endolytic
Vnalg7Expression in Pichia pastorisActs on various substratesPrimarily unsaturated di- and trisaccharidesEndolytic

Optimization of Enzymatic Production

The efficiency of enzymatic production of mannuronate oligosaccharides DP2 depends on several factors, including enzyme concentration, substrate concentration, reaction time, temperature, and pH. For instance, Vnalg7, a bifunctional alginate lyase expressed in Pichia pastoris, showed optimal activity at specific conditions, resulting in high yields of unsaturated di- and trisaccharides .

Reaction conditions must be carefully controlled to maximize the yield of DP2 products. The degradation of alginate by alginate lyases typically occurs in three stages:

  • Initial stage: Slight degradation with long-chain substrate as the main component

  • Middle stage: Continuous degradation with increasing accumulation of oligomeric products

  • Final stage: Complete degradation of the substrate into oligomeric products, with potential further degradation

To optimize the production of mannuronate oligosaccharides DP2, the reaction should be monitored and terminated at the appropriate stage based on the specific enzyme and reaction conditions used.

Biological Activities

Mannuronate oligosaccharides DP2 have demonstrated various biological activities that make them valuable for potential therapeutic and agricultural applications.

Anti-inflammatory and Analgesic Properties

Research has shown that alginate oligosaccharides with DP2 (AOS2) can significantly ameliorate joint inflammation in a mouse model of gouty arthritis . When administered intraperitoneally (i.p.) before and after monosodium urate (MSU) injection, AOS2 effectively reduced joint inflammation and mechanical allodynia .

The anti-inflammatory effects of AOS2 were comparable to those of indomethacin, a non-steroidal anti-inflammatory drug commonly used for gout flare alleviation . This suggests that mannuronate oligosaccharides DP2 may have potential as alternative or complementary treatments for inflammatory conditions.

Table 2: Anti-inflammatory Effects of Mannuronate Oligosaccharides DP2 in Comparison with Other AOSs

TreatmentAnkle Inflammation ReductionMechanical Allodynia AlleviationReference
AOS2 (DP=2)SignificantEffective
AOS3 (DP=3)SignificantEffective
AOS4 (DP=4)SignificantLess effective
IndomethacinSignificantEffective

Effects on Plant Growth and Development

Alginate oligosaccharides at DP2-4 have been shown to have various bioactivities on plants, including promoting root development and improving tolerance to drought . The specific mechanisms through which mannuronate oligosaccharides DP2 affect plant growth are still being investigated, but they may involve signaling pathways related to stress responses and growth regulation.

Applications

Agricultural Applications

The positive effects of alginate oligosaccharides on plant growth and stress tolerance suggest potential applications in agriculture . Mannuronate oligosaccharides DP2 could potentially be used as:

  • Biostimulants to enhance crop growth and yield

  • Agents to improve plant tolerance to drought and other stresses

  • Inducers of plant immunity to enhance resistance to pathogens

These applications could contribute to sustainable agriculture by reducing the need for synthetic fertilizers and pesticides.

Analytical Methods for Characterization

Several analytical methods have been employed to characterize mannuronate oligosaccharides DP2:

High-Performance Liquid Chromatography (HPLC)

HPLC has been widely used to separate and quantify alginate oligosaccharides, including mannuronate oligosaccharides DP2 . This technique allows for the determination of product composition and can be coupled with mass spectrometry for enhanced detection sensitivity.

Mass Spectrometry

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) have been used to confirm the molecular masses of oligosaccharides released by alginate lyases . These techniques provide accurate information about the degree of polymerization and structural features of the oligosaccharides.

Thin-Layer Chromatography (TLC)

TLC has been employed to monitor the formation of oligosaccharide products during enzymatic degradation of alginate . This relatively simple technique allows for visualization of the reaction progress and identification of different oligosaccharide products based on their migration patterns.

Size-Exclusion Chromatography (SEC)

SEC has been used to separate oligosaccharides based on their molecular size, providing information about the distribution of oligosaccharides with different degrees of polymerization .

Future Research Directions

Several areas warrant further investigation regarding mannuronate oligosaccharides DP2:

  • Structure-activity relationships to better understand how specific structural features contribute to biological activities

  • Development of more efficient and selective methods for large-scale production

  • Expansion of knowledge about the mechanisms underlying their biological effects

  • Clinical trials to evaluate their safety and efficacy for therapeutic applications

  • Field studies to assess their performance as agricultural biostimulants

  • Investigation of potential synergistic effects with other bioactive compounds

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